
4-(1H-imidazol-1-yl)-3-methoxybenzaldehyde
Descripción general
Descripción
“4-(1H-imidazol-1-yl)-3-methoxybenzaldehyde” is a compound that belongs to the class of organic compounds known as phenylimidazoles . These are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring through a CC or CN bond .
Synthesis Analysis
The synthesis of imidazole-containing compounds has been well-documented in the literature . For instance, Subramaniam et al. synthesized (Z)-3-(2-(5-(3-methyl benzylidene)-4-oxo-2-phenyl-4, 5-dihydro-1H-imidazol-1-yl) ethyl)-2-phenyl quinazolin-4(3H)-one derivatives and evaluated them for antioxidant potential .Molecular Structure Analysis
The molecular structure of “4-(1H-imidazol-1-yl)-3-methoxybenzaldehyde” is characterized by the presence of a benzene ring linked to an imidazole ring . The imidazole ring is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Chemical Reactions Analysis
Imidazole-containing compounds are known for their broad range of chemical and biological properties . They have been used as synthons in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .Aplicaciones Científicas De Investigación
Synthesis of Coordination Polymers
This compound has been used in the synthesis of coordination polymers. For instance, it has been used in the synthesis of cobalt and nickel coordination polymers composed of 1,3-adamantanedicarboxylate and bis(4-(1H-imidazol-1-yl)phenyl)methanone ligands . These coordination polymers have potential applications in catalysis, drug delivery, gas storage, sensing, magnetism, and more .
Synthesis of Cobalt Coordination Polymer
A cobalt coordination polymer with V-shaped ligands has been synthesized using this compound and fumaric acid . This polymer has potential applications as functional materials such as chemical sensors, magnetism, adsorption, catalysis, and so on .
Synthesis of Imidazole Derivatives
This compound can be used in the synthesis of imidazole derivatives . These derivatives have a wide range of applications in medicinal chemistry due to their diverse biological activities.
Antibacterial Activity
Some compounds synthesized using this compound have shown significant antibacterial activity against E. coli, S. aureus, and B. subtillis .
Safety and Hazards
Direcciones Futuras
Imidazole-containing compounds have shown promise in various areas of research. For instance, novel Hsp90 inhibitors that offer selective suppression of Hsp90 isoforms or specific disruption of Hsp90-co-chaperone protein-protein interactions are expected to show satisfactory efficacy and safety profiles . This suggests that “4-(1H-imidazol-1-yl)-3-methoxybenzaldehyde” and similar compounds could have potential applications in the development of new drugs.
Mecanismo De Acción
Target of Action
The primary target of 4-(1H-imidazol-1-yl)-3-methoxybenzaldehyde is Nitric Oxide Synthase, inducible (iNOS) . iNOS is an enzyme that produces nitric oxide (NO), a signaling molecule involved in a variety of physiological and pathological processes. NO is a free radical that acts as a biological mediator in several processes, including neurotransmission, immune defense, and regulation of cell death .
Biochemical Pathways
The inhibition of iNOS can affect various biochemical pathways. As NO is involved in vasodilation, neurotransmission, and immune response, the modulation of its production can have downstream effects on these processes . .
Result of Action
The molecular and cellular effects of 4-(1H-imidazol-1-yl)-3-methoxybenzaldehyde’s action would largely depend on its interaction with iNOS and the subsequent modulation of NO production. By potentially inhibiting iNOS, this compound could affect NO-mediated processes, leading to changes in vasodilation, neurotransmission, and immune response .
Propiedades
IUPAC Name |
4-imidazol-1-yl-3-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-15-11-6-9(7-14)2-3-10(11)13-5-4-12-8-13/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFARODQVUOAKSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)N2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

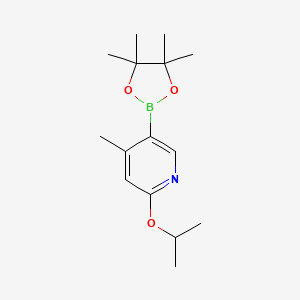

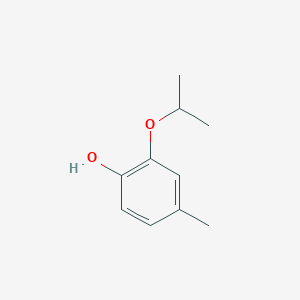
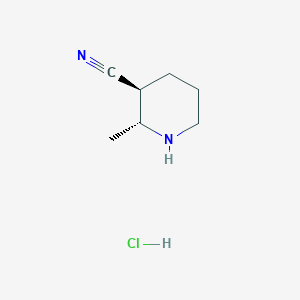


![Ethyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate](/img/structure/B1403637.png)

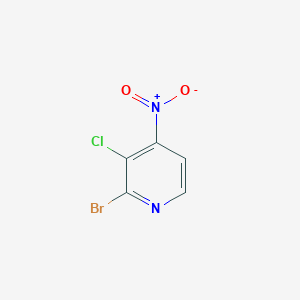
![2-Iodo-7-methoxybenzo[d]thiazole](/img/structure/B1403642.png)
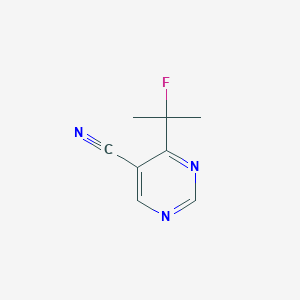
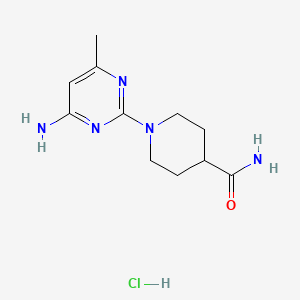
![4-[(Cyclohexanesulfonyl)methyl]piperidine hydrochloride](/img/structure/B1403649.png)
![2-[2-(Propan-2-ylsulfanyl)ethyl]piperidine hydrochloride](/img/structure/B1403650.png)